molecular formula C14H11N B1647047 4-Methyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 64113-85-5

4-Methyl-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B1647047
CAS No.: 64113-85-5
M. Wt: 193.24 g/mol
InChI Key: QMSDNBJQBPHACW-UHFFFAOYSA-N
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Description

“4-Methyl-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Biphenyl, 4-methyl-; p-Methylbiphenyl; p-Methyldiphenyl; 4-Methylbiphenyl; 4-Methyldiphenyl; 4-Phenyltoluene; 1-Methyl-4-phenylbenzene; FEMA 3186; 4-Methyl-1,1’-biphenyl; p-Phenyltoluene; (4-Methylphenyl)benzene .


Molecular Structure Analysis

The molecular structure of “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” include a molecular weight of 168.2344 . More detailed properties such as boiling point, critical temperature, and critical pressure can be obtained from thermophysical property data .

Scientific Research Applications

Liquid Crystal Research

4′-Methyl-biphenyl-4-carbonitrile is a key compound in studying calamitic liquid crystals, which exhibit nematic and/or smectic phases. Research by Villanueva-García, Martínez-Richa, & Robles (2006) utilized electronic structure calculations to derive aspect ratios for these molecules, contributing significantly to the understanding of liquid crystal molecular geometry (Villanueva-García, Martínez-Richa, & Robles, 2006).

Molecular Polarizability in Liquid Crystalline Mixtures

In a study involving liquid crystalline mixtures containing derivatives of 4′-(6-(4-(hexylamino) methyl)-3-hydroxyphenoxy) hexyloxy) biphenyl-4-carbonitrile, researchers Shahina, Fakruddin, Subhan, & Rangappa (2016) analyzed phase transition temperatures and molecular polarizability. This research contributes to the understanding of molecular interactions in such mixtures and their physical properties (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Coordination in Dihydrofuran Carbonitrile Derivatives

Research on 4-methylphenyl dihydrofuran carbonitrile derivatives by Swamy et al. (2020) revealed coordinated compliance with chloro-methyl and bromo-methyl exchange rules. This study, involving X-ray crystallographic data and DFT calculations, provides insights into the structural and electronic properties of these compounds (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).

Synthesis in Pharmaceutical Research

Noda, Akiba, & Kashima (1996) described a practical synthesis method for 4′-methylbiphenyl-2-carbonitrile, emphasizing its role as a key intermediate in the production of angiotensin II antagonists. This research highlights the importance of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile in pharmaceutical manufacturing (Noda, Akiba, & Kashima, 1996).

Photophysical and Solvatochromic Studies

The synthesis of derivatives of 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitrile and their photophysical properties were studied by Patil et al. (2021). This research delves into the spectral behavior of molecules and their interactions with solvents, contributing to our understanding of molecular fluorescence and solvatochromic effects (Patil, Patil, Patil, & Mahulikar, 2021).

Liquid Crystal Photodissociation

Eom et al. (2019) investigated the photodissociation of (E)-4′,4‴-(Diazene-1, 2-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) via surface-enhanced Raman scattering. This research provides valuable insights into the photodissociation processes of aromatic azo compounds, which are crucial for chemical applications (Eom, Han, Lee, Kim, & Kwon, 2019).

Corrosion Inhibition

Studies on corrosion inhibition properties of certain carbonitrile derivatives, including pyranopyrazole and pyrrole carbonitriles, show the potential of this compound derivatives in protecting metals from corrosion in acidic environments. These studies contribute to the development of more efficient corrosion inhibitors (Verma et al., 2015); (Yadav et al., 2016).

Optoelectronic Applications

Research on materials modified with liquid crystals, including 4′-(hexyloxy)-4-biphenyl-carbonitrile, by Tercjak, Serrano, & Mondragon (2006) explores their use in optoelectronic applications. This research contributes to the development of thermoreversible materials for advanced technological applications (Tercjak, Serrano, & Mondragon, 2006).

Safety and Hazards

While specific safety and hazard information for “4-Methyl-[1,1’-biphenyl]-2-carbonitrile” is not available in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .

Properties

IUPAC Name

5-methyl-2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-7-8-14(13(9-11)10-15)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDNBJQBPHACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64113-85-5
Record name 2-Cyano-4-methylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64113-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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